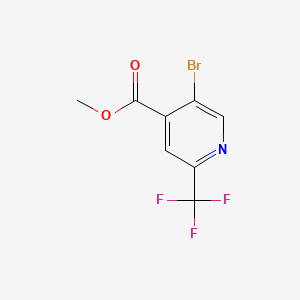

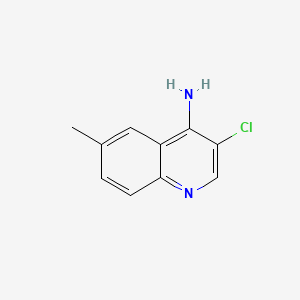

![molecular formula C10H11ClN2 B577911 5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1221153-79-2](/img/structure/B577911.png)

5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

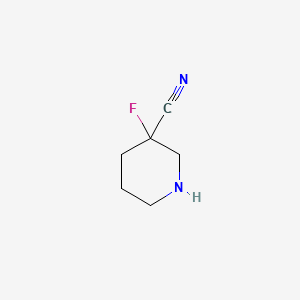

“5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C10H11ClN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring fused with a pyrrole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom .

Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

Hybrid catalysts have been extensively studied for their role in synthesizing structurally complex and biologically significant scaffolds. 5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivatives can be synthesized using hybrid catalysts, showcasing a wide range of synthetic applications and bioavailability. This review highlights the importance of hybrid catalysts in developing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for the pharmaceutical industry due to their broader applicability and bioavailability (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

Pyrrolidine rings and derivatives, including pyrrolopyridines, play a significant role in drug discovery. They are widely used by medicinal chemists to create compounds for treating human diseases. The structural versatility provided by the saturated pyrrolidine scaffold, including its stereochemistry and three-dimensional coverage, underlines the significant interest in these compounds. This review discusses bioactive molecules characterized by the pyrrolidine ring and its derivatives, such as pyrrolopyridines, highlighting their potential in creating new therapeutic agents (Li Petri et al., 2021).

Applications in Optical Sensors and Medicinal Chemistry

Compounds containing heteroatoms, including pyridine and its derivatives, are significant in organic chemistry due to their versatility in forming optical sensors and medicinal applications. Pyrimidine derivatives, closely related to pyrrolopyridines, are highlighted for their exquisite sensing materials and a range of biological and medicinal applications. This review encompasses pyrimidine-based optical sensors, underlining the importance of these derivatives in sensing and biological contexts (Jindal & Kaur, 2021).

Significance in Agrochemicals

Pyridine-based compounds, including this compound, are crucial in developing agrochemicals such as pesticides, fungicides, and herbicides. The review on the discovery of pyridine-based agrochemicals through Intermediate Derivatization Methods highlights the critical role of these compounds in enhancing the efficiency of discovering novel lead compounds in the agrochemical field, showcasing the significant impact on agricultural practices (Guan et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Compounds with similar structures have been found to exhibit inhibitory action against certain enzymes . The interaction of the compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related compounds have been shown to influence pathways involved in glucose metabolism

Result of Action

Related compounds have been shown to reduce blood glucose levels , suggesting potential therapeutic applications in metabolic disorders.

Propiedades

IUPAC Name |

5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-7(2)13-4-3-8-5-10(11)12-6-9(8)13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAVVXYESLVJMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=CC(=NC=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729144 |

Source

|

| Record name | 5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221153-79-2 |

Source

|

| Record name | 5-Chloro-1-(1-methylethyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221153-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

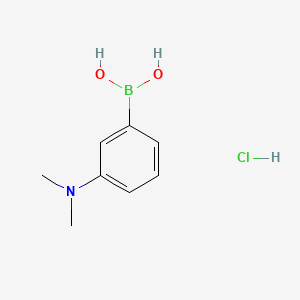

![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)

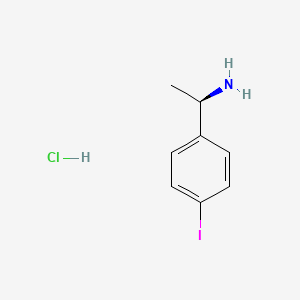

![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)

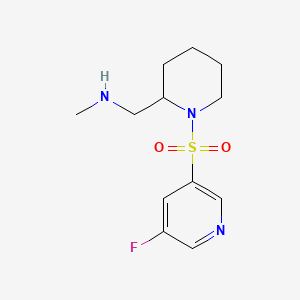

![9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B577851.png)